molecular formula C19H25F3N2O6 B13715915 (E)-Fluvoxamine-d3 Maleate

(E)-Fluvoxamine-d3 Maleate

Cat. No.: B13715915
M. Wt: 437.4 g/mol
InChI Key: LFMYNZPAVPMEGP-DWVRRCLVSA-N
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Description

(E)-Fluvoxamine-d3 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and other psychiatric conditions. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 Maleate involves the incorporation of deuterium into the fluvoxamine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.

    Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Reaction with Deuterated Reagents: Using deuterated reagents such as deuterated water (D2O) or deuterated acids.

    Purification: Employing techniques like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluvoxamine N-oxide, while reduction may produce fluvoxamine alcohol derivatives.

Scientific Research Applications

(E)-Fluvoxamine-d3 Maleate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of fluvoxamine.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of fluvoxamine.

    Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated fluvoxamine in treating psychiatric disorders.

    Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.

Mechanism of Action

(E)-Fluvoxamine-d3 Maleate exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets and pathways involved include:

    Serotonin Transporter (SERT): The primary target of fluvoxamine, responsible for the reuptake of serotonin.

    Serotonin Receptors: Modulation of various serotonin receptors (e.g., 5-HT1A, 5-HT2A) to exert therapeutic effects.

Comparison with Similar Compounds

    Fluvoxamine Maleate: The non-deuterated form of (E)-Fluvoxamine-d3 Maleate, commonly used as an SSRI.

    Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.

    Sertraline: An SSRI with a different pharmacokinetic profile and therapeutic applications.

Uniqueness: this compound is unique due to its deuterium substitution, which enhances its metabolic stability and provides distinct advantages in pharmacokinetic studies. This makes it a valuable tool for researchers studying the metabolism and pharmacology of fluvoxamine.

Properties

Molecular Formula

C19H25F3N2O6

Molecular Weight

437.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3;

InChI Key

LFMYNZPAVPMEGP-DWVRRCLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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